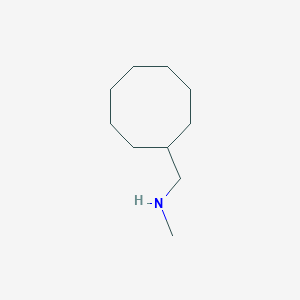

(Cyclooctylmethyl)(methyl)amine

Description

Classification and Structural Characteristics of Secondary Amines

Amines are organic derivatives of ammonia (B1221849) (NH₃) where one or more hydrogen atoms have been replaced by alkyl or aryl groups. byjus.comlibretexts.org The number of these organic substituents attached directly to the nitrogen atom determines the amine's classification. libretexts.org

The amine functional group is categorized into three classes based on the number of carbon-containing groups bonded to the nitrogen atom. libretexts.orgck12.orgck12.orgnumberanalytics.com

Primary (1°) amines have one organic group attached to the nitrogen (general formula RNH₂). ck12.orgchemguide.co.uk

Secondary (2°) amines , such as (cyclooctylmethyl)(methyl)amine, have two organic groups bonded to the nitrogen (general formula R₂NH). ck12.orgchemguide.co.uk

Tertiary (3°) amines have three organic groups attached to the nitrogen (general formula R₃N). ck12.orgchemguide.co.uk

This structural difference is fundamental, as it influences properties like hydrogen bonding, boiling point, and reactivity. wikipedia.orglumenlearning.com Primary and secondary amines can participate in hydrogen bonding, as they have at least one hydrogen atom directly bonded to the nitrogen, which gives them higher boiling points than tertiary amines of similar molecular weight. numberanalytics.comlumenlearning.com

| Amine Class | General Structure | Number of Organic Substituents on Nitrogen | Hydrogen Bonding Capability (as a donor) |

|---|---|---|---|

| Primary (1°) | R-NH₂ | One | Yes |

| Secondary (2°) | R₂-NH | Two | Yes |

| Tertiary (3°) | R₃-N | Three | No |

The cyclooctylmethyl group is a significant contributor to the steric properties of this compound. Steric effects arise from the spatial arrangement of atoms and can influence the shape and reactivity of molecules. wikipedia.orgnumberanalytics.com The cyclooctane (B165968) ring is a large and flexible eight-membered ring. libretexts.org Unlike the rigid, planar cyclopropane (B1198618) or the well-defined chair conformation of cyclohexane, cyclooctane can adopt several conformations, such as the boat-chair, to minimize strain. acs.orglibretexts.org

The chemical behavior of an amine is largely dictated by the lone pair of electrons on the nitrogen atom, which allows it to act as both a base and a nucleophile. wikipedia.orgpurkh.com The nature of the alkyl groups attached to the nitrogen modulates these properties through electronic effects.

Basicity : Amines are basic because the lone pair on the nitrogen can accept a proton (H⁺). wikipedia.orgvedantu.com Alkyl groups are generally considered to be electron-donating, which increases the electron density on the nitrogen atom. chemistryguru.com.sglibretexts.org This enhanced electron density makes the lone pair more available for donation to a proton, thereby increasing the amine's basicity compared to ammonia. chemistryguru.com.sg In this compound, both the cyclooctylmethyl and the methyl group contribute to this effect. However, some computational studies suggest that alkyl groups may also exert a weak electron-withdrawing inductive effect, though this is often masked by other factors. rsc.org

Nucleophilicity : Nucleophilicity refers to the ability of the amine to donate its lone pair to an electrophilic carbon atom, forming a new covalent bond. wikipedia.orgnumberanalytics.com The electron-donating nature of the alkyl groups also enhances the nucleophilicity of the nitrogen atom. However, this electronic effect is often counteracted by steric hindrance. chemistryguru.com.sgfiveable.me While the nitrogen in this compound is electronically rich, the bulky cyclooctylmethyl group can physically block its approach to an electrophile, potentially reducing its effectiveness as a nucleophile compared to less hindered secondary amines. wikipedia.orgyoutube.com

Significance of Secondary Amines as Versatile Intermediates and Building Blocks in Chemical Synthesis

Secondary amines are crucial intermediates and building blocks in a wide array of chemical transformations. wisdomlib.orgenamine.netamerigoscientific.com Their importance in organic synthesis stems from their unique reactivity, which allows for the construction of complex molecular architectures. enamine.netamerigoscientific.com

They are key reagents for forming carbon-nitrogen bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and materials. enamine.netamerigoscientific.com Common reactions involving secondary amines include:

Acylation : Reaction with acyl chlorides or anhydrides to form amides. wikipedia.org

Alkylation : Reaction with alkyl halides to produce tertiary amines. wikipedia.org

Reductive Amination : A two-step process involving the reaction with a ketone or aldehyde to form an iminium ion, which is then reduced to a tertiary amine. youtube.com

Mannich Reaction : A three-component reaction involving an aldehyde, a primary or secondary amine, and another compound with an acidic proton to form a "Mannich base." wisdomlib.org

The specific structure of a secondary amine like this compound, with its distinct steric and electronic profile, makes it a potentially valuable building block for creating specific target molecules where a bulky, lipophilic group is desired. enamine.net The versatility of secondary amines ensures their continued and widespread use in both academic research and industrial-scale chemical production. purkh.comenamine.netamerigoscientific.com

Properties

IUPAC Name |

1-cyclooctyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-11-9-10-7-5-3-2-4-6-8-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUSPJXTNFZNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306567 | |

| Record name | N-Methylcyclooctanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60168-07-2 | |

| Record name | N-Methylcyclooctanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60168-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcyclooctanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclooctylmethyl Methyl Amine and Analogous N Substituted Cycloalkylmethylamines

Direct Alkylation Approaches for Secondary Amine Synthesis

Direct alkylation is a classical and straightforward method for forming carbon-nitrogen bonds. fishersci.co.uk It involves the nucleophilic substitution reaction between an amine and an alkyl halide. youtube.comwikipedia.org However, the inherent reactivity of the amine products can lead to multiple alkylations, a significant drawback of this method. libretexts.orgnih.govacs.org

The synthesis of a secondary amine like (Cyclooctylmethyl)(methyl)amine via direct alkylation can theoretically proceed through two main pathways: the alkylation of a primary amine with a methyl halide or the alkylation of methylamine (B109427) with a cyclooctylmethyl halide. youtube.comorganic-chemistry.orgdoubtnut.com

In this approach, cyclooctylmethylamine acts as the nucleophile, attacking a methyl halide (e.g., methyl iodide or methyl bromide) in an SN2 reaction. youtube.com The initial reaction forms the desired secondary amine, this compound. However, this product is also a nucleophile and can compete with the starting primary amine to react with the methyl halide, leading to the formation of the tertiary amine, (Cyclooctylmethyl)dimethylamine, and subsequently the quaternary ammonium (B1175870) salt, (Cyclooctylmethyl)trimethylammonium halide. libretexts.orgmasterorganicchemistry.com

The reactivity of the halide is a key factor, with iodides and bromides being more practical choices than chlorides due to their better leaving group ability. fishersci.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. fishersci.co.uk

Alternatively, methylamine can be used as the nucleophile to attack a cyclooctylmethyl halide (e.g., cyclooctylmethyl bromide or iodide). youtube.comdoubtnut.com Similar to the previous method, the initial product is the target secondary amine. However, this secondary amine can further react with the cyclooctylmethyl halide, resulting in the formation of bis(cyclooctylmethyl)methylamine, a tertiary amine. libretexts.org

The choice between these two pathways may depend on the availability and reactivity of the starting materials. For instance, methyl halides are generally more reactive in SN2 reactions than the more sterically hindered cyclooctylmethyl halides. youtube.com

A significant challenge in direct alkylation is controlling the reaction to favor the formation of the secondary amine and minimize over-alkylation. nih.govacs.orgacsgcipr.org Several strategies can be employed to enhance selectivity:

Stoichiometric Control: Using a large excess of the primary amine compared to the alkylating agent increases the probability that the alkylating agent will react with the intended primary amine rather than the product secondary amine. youtube.com

Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and the choice of base can influence the selectivity. acsgcipr.org Milder reaction conditions generally favor mono-alkylation. google.com

Use of Specific Bases: The use of cesium bases, such as cesium hydroxide, has been shown to promote selective mono-N-alkylation of primary amines under mild conditions, yielding secondary amines that are substantially free of over-alkylated byproducts. google.com

Protecting Groups: Although it adds extra steps to the synthesis, the use of protecting groups on the primary amine can prevent over-alkylation. The protecting group is removed after the initial alkylation to yield the secondary amine. acsgcipr.org

Table 1: Comparison of Direct Alkylation Strategies

| Strategy | Advantages | Disadvantages | Key Considerations |

| Alkylation of Cyclooctylmethylamine with Methyl Halides | Methyl halides are highly reactive. | Prone to over-alkylation to form tertiary amines and quaternary ammonium salts. libretexts.orgmasterorganicchemistry.com | Requires careful control of stoichiometry and reaction conditions. |

| Alkylation of Methylamine with Cyclooctylmethyl Halides | Can be a viable route depending on halide availability. | Potential for formation of bis(cyclooctylmethyl)methylamine. libretexts.org | Steric hindrance of the cyclooctylmethyl halide may slow the reaction. |

| Use of Excess Primary Amine | Simple method to improve selectivity for the secondary amine. youtube.com | Requires separation of the excess starting amine from the product. | Atom economy is reduced. |

| Cesium Base Promoted Alkylation | High selectivity for mono-alkylation under mild conditions. google.com | Cesium bases can be more expensive than other common bases. | Anhydrous solvents are often preferred. google.com |

Alkylation of Primary Amines with Halides.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines, offering better control over the degree of substitution compared to direct alkylation. youtube.comyoutube.comorganic-chemistry.org This two-step process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgyoutube.com

To synthesize this compound, cyclooctylmethylamine can be reacted with formaldehyde (B43269). wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. A key advantage of this method is that the reaction tends to stop at the tertiary amine stage and does not proceed to form quaternary ammonium salts. wikipedia.org

The choice of reducing agent is crucial for the success of the reaction. Common reducing agents include formic acid (in the Eschweiler-Clarke reaction), sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. youtube.comyoutube.comwikipedia.org Sodium cyanoborohydride is a particularly mild and selective reducing agent that can reduce the iminium ion without reducing the starting aldehyde. libretexts.orgyoutube.comyoutube.com The Eschweiler-Clarke reaction specifically utilizes excess formic acid and formaldehyde for the methylation of primary or secondary amines. wikipedia.orgorganic-chemistry.org

This method is generally highly efficient and provides good yields of the methylated amine. researchgate.netscirp.org

Table 2: Key Aspects of Reductive Amination for this compound Synthesis

| Feature | Description |

| Reactants | Cyclooctylmethylamine and Formaldehyde wikipedia.orgorganic-chemistry.org |

| Intermediate | Iminium ion wikipedia.org |

| Common Reducing Agents | Formic acid (Eschweiler-Clarke), Sodium cyanoborohydride, Catalytic Hydrogenation youtube.comyoutube.comwikipedia.org |

| Advantages | High selectivity, avoids quaternary salt formation, generally good yields. wikipedia.orgresearchgate.netscirp.org |

| Reaction Type | Reductive Amination youtube.comyoutube.comorganic-chemistry.org |

Reductive Condensation of Methylamine with Cyclooctylformaldehyde (Cyclooctylacetaldehyde)

A primary and direct method for synthesizing this compound is through the reductive condensation of cyclooctanecarboxaldehyde (also known as cyclooctylformaldehyde) with methylamine. This one-pot reaction, a cornerstone of amine synthesis, proceeds through the initial formation of an imine intermediate from the aldehyde and amine. This intermediate is subsequently reduced in situ to the final secondary amine product. The key to a successful reaction is the selection of a reducing agent that is selective for the imine over the starting aldehyde, thus preventing the premature reduction of the carbonyl group.

Utilizing Borohydride Reagents (e.g., Sodium Triacetoxyborohydride (B8407120), Silica-Bound Cyanoborohydride) in Reductive Amination

To enhance the efficiency and selectivity of reductive amination, modern synthetic protocols frequently employ specialized borohydride reagents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation. Its utility lies in its ability to reduce the intermediate iminium ion much more rapidly than the initial carbonyl compound, thereby minimizing the formation of alcohol byproducts and leading to higher yields of the desired amine. These reactions are typically conducted in chlorinated solvents such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

For applications requiring streamlined purification, solid-supported reagents like silica-bound cyanoborohydride offer a practical alternative. The heterogeneous nature of this reagent allows for its easy removal, along with its byproducts, through simple filtration, making it an attractive option for parallel synthesis and the creation of compound libraries.

Table 1: Comparison of Borohydride Reagents in Reductive Amination

| Reagent | Key Features | Advantages |

| Sodium Triacetoxyborohydride (STAB) | A mild and selective reducing agent. | Exhibits high chemoselectivity, generally provides good yields, and is compatible with a broad range of substrates. |

| Silica-Bound Cyanoborohydride | A solid-supported reagent. | Facilitates a simplified workup and purification process and is well-suited for high-throughput synthesis applications. |

Indirect Synthetic Pathways for N-Methylated Cycloalkylmethyl Amines

Indirect synthetic routes offer alternative strategies for the preparation of N-methylated cycloalkylmethylamines. These multi-step approaches often involve the synthesis and subsequent transformation of a suitable precursor.

Magnesium-Catalyzed N-Methylation of Carbamate (B1207046) Precursors, including N-Boc Protected Amines

An effective indirect method involves the N-methylation of a carbamate-protected amine. In this approach, a primary amine, such as cyclooctylmethylamine, is first protected with a group like tert-butoxycarbonyl (Boc) to form an N-Boc protected amine. This carbamate precursor can then be subjected to N-methylation. Research has highlighted the use of magnesium catalysis for the methylation of such carbamates, providing a pathway to secondary amines from readily accessible primary amines. The final step involves the removal of the Boc protecting group to yield the desired this compound.

Reduction of N-Substituted Amides Derived from Cyclooctylmethylamine or Methylamine

The reduction of amides represents a fundamental and reliable method for amine synthesis. This pathway can be approached in two ways for the target compound. One option is to acylate cyclooctylmethylamine to form an N-substituted amide, such as N-acetylcyclooctylmethylamine. Alternatively, cyclooctanecarboxylic acid can be converted to its corresponding amide with methylamine, yielding N-methylcyclooctanecarboxamide. Both of these amide intermediates can then be reduced using a potent reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), to furnish this compound.

Reduction of Nitriles to Primary Amines followed by N-Methylation

A two-step sequence beginning with a nitrile provides another viable synthetic route. The starting material for this process is cyclooctylacetonitrile. This nitrile is first reduced to the corresponding primary amine, cyclooctylmethylamine. This reduction can be achieved through various methods, including the use of lithium aluminum hydride or by catalytic hydrogenation. Following the isolation of the primary amine, it is then N-methylated. A classic method for this transformation is the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde. Other alkylating agents, such as methyl iodide, can also be used.

Catalytic Carbon-Nitrogen Bond Forming Reactions

The field of organic synthesis has been significantly advanced by the development of catalytic methods for constructing carbon-nitrogen bonds. These reactions, typically catalyzed by transition metals such as palladium or copper, offer powerful tools for the synthesis of N-substituted amines. For example, a Buchwald-Hartwig amination reaction could potentially be employed. This would entail the cross-coupling of methylamine with a suitable cyclooctylmethyl electrophile, like a cyclooctylmethyl halide or triflate, in the presence of a palladium catalyst and a specialized ligand. A key advantage of these catalytic methods is their high degree of functional group tolerance.

Table 2: Summary of Synthetic Pathways

| Pathway | Description | Key Reagents |

| Reductive Condensation | A one-pot reaction involving the condensation of an aldehyde or ketone with an amine, followed by in situ reduction. | Methylamine, Cyclooctanecarboxaldehyde, Sodium Triacetoxyborohydride |

| Mg-Catalyzed N-Methylation | The N-methylation of a carbamate-protected amine precursor. | N-Boc-cyclooctylmethylamine, Methylating agent, Magnesium catalyst |

| Amide Reduction | The reduction of a pre-formed N-substituted amide to the corresponding amine. | Lithium Aluminum Hydride, Tetrahydrofuran |

| Nitrile Reduction & N-Methylation | A two-step process involving the reduction of a nitrile to a primary amine, which is then N-methylated. | Cyclooctylacetonitrile, Lithium Aluminum Hydride, Methylating agent |

| Catalytic C-N Coupling | A transition metal-catalyzed cross-coupling reaction between an amine and an organic halide or triflate. | Cyclooctylmethyl halide, Methylamine, Palladium catalyst, Ligand |

Evaluation of Palladium-Catalyzed Amination for the Synthesis of N-Alkyl Amines

Palladium-catalyzed N-alkylation has emerged as a powerful and versatile method for the synthesis of N-alkyl amines. researchgate.netrsc.org This approach offers significant advantages, including high catalytic efficiency, mild reaction conditions, and high selectivity. researchgate.netrsc.org A key strategy employed in these reactions is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net This process involves the temporary removal of hydrogen from an alcohol by the palladium catalyst to form an aldehyde intermediate. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the palladium hydride species to yield the N-alkylated amine, with water as the only byproduct. rsc.orgresearchgate.net

The effectiveness of this methodology has been demonstrated in the N-alkylation of a wide range of primary and cyclic secondary amines using both primary and secondary alcohols. acs.org For instance, palladium(II) chloride in the presence of ligands such as 1,2-Bis(diphenylphosphino)ethane (dppe) or Xantphos(t-Bu) has proven to be an efficient catalyst system for these transformations under neat conditions. acs.org The development of heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like silica (B1680970) or iron oxide, offers the additional benefits of easy catalyst separation and reusability. researchgate.netmdma.ch These heterogeneous systems can effectively catalyze the N-alkylation of various amines with alcohols, achieving high yields without the need for a base or other additives. researchgate.netmdma.ch

| Catalyst System | Ligand/Support | Reaction Conditions | Substrate Scope | Yields | Ref |

| PdCl2 | dppe or Xantphos(t-Bu) | 90–150 °C, neat | Primary and cyclic secondary amines, primary and secondary alcohols | Good to excellent | acs.org |

| Pd/Fe2O3 | Iron oxide | Base and ligand-free | Various amines and alcohols | Up to 99% | mdma.ch |

| Pd-nanoparticles | Silica | Base and additive-free | Functionalized and structurally diverse amines | Good to excellent | researchgate.net |

Analysis of Steric Hindrance from the Cyclooctyl Moiety on Reactivity in Cross-Coupling Reactions

The steric bulk of the cyclooctyl group in this compound can significantly influence its reactivity in cross-coupling reactions. Steric hindrance is a critical factor that can affect the rates and outcomes of these transformations. princeton.edu In palladium-catalyzed cross-coupling reactions, the size of the substituents on both the coupling partners and the phosphine (B1218219) ligands can impact the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.cayoutube.com

For instance, in Suzuki-Miyaura coupling reactions, which join an organoboron compound with an organohalide, steric hindrance on the organoboron species can slow down the transmetalation step to the palladium(II) center. uwindsor.ca While the reaction is generally tolerant of steric hindrance on the aryl halide, ortho-disubstituted arylboronic acids often exhibit lower reactivity. uwindsor.ca The bulky cyclooctyl group, with its large spatial footprint, can be expected to create a sterically demanding environment around the nitrogen atom. This can impede the approach of the palladium catalyst and the other coupling partner, thereby reducing the reaction rate and potentially leading to lower yields or the need for more forcing reaction conditions. The choice of phosphine ligand is crucial in mitigating steric effects; ligands with specific steric and electronic properties can be selected to optimize the reaction. princeton.edu For example, ligands with remote steric hindrance have been shown to improve yields in certain nickel-catalyzed cross-coupling reactions by influencing the stability of the catalytic intermediates. princeton.edu

Investigation of Specific Unreactivity Observed in Aminostannane-Mediated Cross-Coupling for Sterically Hindered Secondary Amines

Aminostannane-mediated cross-coupling reactions represent an alternative to the more common Buchwald-Hartwig amination for the formation of C-N bonds. However, the reactivity of these systems can be highly sensitive to steric hindrance, particularly when using sterically demanding secondary amines. The unreactivity of sterically hindered secondary amines in certain aminostannane-mediated cross-couplings can be attributed to several factors inherent to the reaction mechanism.

In these reactions, an organostannane is coupled with a substrate, often an aryl halide or triflate, in the presence of a transition metal catalyst, typically copper or palladium. nih.gov For a successful coupling to occur, the amine must coordinate to the metal center. The bulky cyclooctyl group in a molecule like this compound would create significant steric crowding around the nitrogen atom, making this coordination difficult. This steric impediment can prevent the formation of the key metal-amine intermediate, thereby halting the catalytic cycle. While copper-mediated cross-couplings of organostannanes with O-acetyl hydroxamic acids have been developed as a non-basic alternative for amide bond formation, the direct coupling with highly hindered secondary amines remains a challenge. nih.gov The development of more reactive catalyst systems or alternative coupling partners may be necessary to overcome the unreactivity of sterically encumbered secondary amines in these transformations.

Multicomponent Reactions (e.g., Mannich Reaction) for Accessing Substituted Amine Frameworks

Multicomponent reactions (MCRs), such as the Mannich reaction, provide an efficient and atom-economical pathway to complex molecular architectures, including substituted amine frameworks. libretexts.orgorganic-chemistry.org The Mannich reaction is a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an acidic proton, such as a ketone or another enolizable carbonyl compound. libretexts.orgwikipedia.org The final product is a β-amino-carbonyl compound, also known as a Mannich base. libretexts.org

The reaction proceeds through the initial formation of an iminium ion from the amine and the aldehyde. wikipedia.orgchemistrysteps.com This electrophilic iminium ion then reacts with the enol form of the carbonyl compound to generate the final product. libretexts.orgwikipedia.org The Mannich reaction is particularly useful for the aminoalkylation of various substrates. nih.gov

To synthesize a compound like this compound or its analogs using a Mannich-type strategy, one could envision a reaction between cyclooctanecarbaldehyde, methylamine, and a suitable nucleophile, followed by subsequent transformations. Alternatively, a direct three-component reaction could be employed. The versatility of the Mannich reaction allows for the use of a wide range of amines, including primary and secondary aliphatic amines, and various carbonyl components, making it a powerful tool for generating diverse substituted amine frameworks. chemistrysteps.comnih.gov

| Reaction Type | Components | Key Intermediate | Product | Ref |

| Mannich Reaction | Aldehyde, Primary or Secondary Amine, Enolizable Carbonyl | Iminium Ion | β-Amino-carbonyl compound (Mannich Base) | libretexts.orgwikipedia.org |

Reactivity and Mechanistic Studies of Cyclooctylmethyl Methyl Amine

Fundamental Chemical Reactivity of the Secondary Amine Functionality

The reactivity of (Cyclooctylmethyl)(methyl)amine is fundamentally centered on the nitrogen atom's lone pair of electrons. This non-bonding electron pair is the primary site of reaction with electrophiles and protons, defining the compound's role as a nucleophile and a base.

The nitrogen lone pair in this compound allows it to act as a potent nucleophile, participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. Nucleophilicity describes the ability of an atom to donate its electron pair to an electrophilic atom other than a proton. masterorganicchemistry.com In general, secondary amines are considered strong nucleophiles, often more so than primary amines, which in turn are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This trend is attributed to the electron-donating inductive effect of the alkyl groups attached to the nitrogen, which increases the electron density on the nitrogen atom. libretexts.org

In the case of this compound, both the methyl and the cyclooctylmethyl groups are electron-donating, enhancing the nucleophilic character of the nitrogen. This enables the amine to readily attack a wide range of electrophilic centers. For instance, it can react with alkyl halides in SN2 reactions to form tertiary ammonium (B1175870) salts, or with carbonyl compounds like aldehydes and ketones to form enamines. youtube.comlibretexts.org The formation of an enamine from a secondary amine and a ketone is a key step in the Stork enamine alkylation, a classic method for carbon-carbon bond formation. youtube.com The amine first adds to the carbonyl carbon, and after a series of steps, a molecule of water is eliminated to form the enamine.

Basicity refers to the ability of a compound to accept a proton (H+). masterorganicchemistry.com Like other aliphatic amines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, forming a cyclooctylmethyl(methyl)ammonium ion. libretexts.org The strength of an amine as a base is typically discussed in terms of the pKa of its conjugate acid (the ammonium ion). libretexts.org Higher pKa values for the conjugate acid correspond to a stronger base.

The presence of electron-releasing alkyl groups, such as the methyl and cyclooctylmethyl groups, increases the electron density on the nitrogen atom. This inductive effect stabilizes the positive charge in the resulting ammonium ion, making the amine more basic than ammonia. libretexts.orglibretexts.org Consequently, this compound is expected to be a stronger base than ammonia and primary amines like methylamine (B109427). The equilibrium for protonation in an aqueous medium lies in favor of the ammonium ion in acidic conditions. In non-aqueous solvents, its basicity allows it to be used as an acid scavenger in reactions that produce acidic byproducts. libretexts.org

| Amine | Class | pKa of Conjugate Acid (approx.) |

|---|---|---|

| Ammonia | - | 9.25 |

| Methylamine | Primary | 10.64 |

| Dimethylamine | Secondary | 10.73 |

| This compound | Secondary | ~10.7-11.0 (Estimated) |

| Aniline | Aromatic | 4.63 |

Note: The pKa value for this compound is an estimate based on typical values for secondary aliphatic amines. libretexts.orglibretexts.org

The cyclooctylmethyl group is a large and sterically demanding substituent. libretexts.org While its inductive effect enhances basicity, its bulkiness can hinder the approach of electrophiles to the nitrogen's lone pair, a phenomenon known as steric hindrance. masterorganicchemistry.com This steric effect has a more pronounced impact on nucleophilicity than on basicity. masterorganicchemistry.com The reason is that basicity involves the attack on a small, unhindered proton, whereas nucleophilic attacks target larger, more sterically shielded carbon centers. masterorganicchemistry.com

The conformational flexibility of the eight-membered cyclooctane (B165968) ring can lead to various spatial arrangements of the cyclooctylmethyl group, which could further shield the nitrogen atom. libretexts.org Therefore, while this compound is expected to be a strong base, its reactivity as a nucleophile might be somewhat attenuated compared to less hindered secondary amines like diethylamine, especially in reactions with bulky electrophiles. This differential reactivity can be exploited in synthesis, for example, by using it as a sterically hindered, non-nucleophilic base in certain elimination reactions.

Distinctive Reaction Pathways Involving this compound

As a secondary amine, this compound undergoes a variety of characteristic reactions, including acylation and sulfonation, to form stable amide and sulfonamide derivatives, respectively.

This compound readily reacts with acylating agents such as acid chlorides and acid anhydrides to yield N,N-disubstituted amides. libretexts.org This reaction, known as acylation, involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. The reaction is typically rapid and proceeds in high yield at room temperature. libretexts.org

A base, such as pyridine (B92270) or sodium hydroxide, is often added to the reaction mixture to neutralize the acidic byproduct (e.g., HCl) that is formed, preventing it from protonating the starting amine. libretexts.org The resulting amide, N-(cyclooctylmethyl)-N-methylacetamide, for example, is significantly less basic and less nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org This prevents further acylation of the product. libretexts.org

Reaction Scheme: Acylation of this compound

This compound + Acetyl Chloride → N-(cyclooctylmethyl)-N-methylacetamide + HCl

Similar to acylation, this compound can undergo sulfonation by reacting with sulfonyl chlorides. This reaction is the basis of the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines. msu.edu When treated with an arylsulfonyl chloride, such as benzenesulfonyl chloride, in the presence of an aqueous base, this compound forms a stable N,N-disubstituted sulfonamide. msu.edu

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamide, N-(cyclooctylmethyl)-N-methylbenzenesulfonamide, lacks an acidic proton on the nitrogen atom and is therefore insoluble in the aqueous base. msu.edu This insolubility is a characteristic result for secondary amines in the Hinsberg test. msu.edu

Reaction Scheme: Sulfonation of this compound

This compound + Benzenesulfonyl Chloride → N-(cyclooctylmethyl)-N-methylbenzenesulfonamide + HCl

Formation of N-Nitrosamines via Reaction with Nitrous Acid

The formation of N-nitrosamines occurs when a secondary or tertiary amine reacts with nitrous acid (HNO₂). veeprho.com This reaction is a significant area of study due to the classification of many N-nitrosamines as probable human carcinogens. nih.govwikipedia.org this compound, being a secondary amine, is susceptible to nitrosation.

The reaction is initiated by the in-situ formation of nitrous acid from nitrites (NO₂⁻) under acidic conditions. veeprho.comnih.gov The nitrous acid is then protonated and subsequently loses a water molecule to form the nitrosonium ion (NO⁺), which is a potent electrophile. The nitrogen atom of this compound then acts as a nucleophile, attacking the nitrosonium ion. A subsequent deprotonation step yields the N-nitrosamine, N-nitroso-(cyclooctylmethyl)(methyl)amine.

The general mechanism can be summarized as follows:

Formation of Nitrous Acid: NaNO₂ + H⁺ → HNO₂ + Na⁺

Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂NO₂⁺ → NO⁺ + H₂O

Nucleophilic Attack: this compound + NO⁺ → [(Cyclooctylmethyl)(methyl)N-NO]H⁺

Deprotonation: [(Cyclooctylmethyl)(methyl)N-NO]H⁺ → N-nitroso-(cyclooctylmethyl)(methyl)amine + H⁺

The rate of this reaction is pH-dependent. While the formation of the nitrosating agent is favored at acidic pH, very low pH can lead to the protonation of the amine, reducing its nucleophilicity. nih.gov

Table 1: Reactants and Products in the Formation of N-Nitrosamines

| Reactant | Reagent | Product |

| This compound | Nitrous Acid (HNO₂) | N-nitroso-(cyclooctylmethyl)(methyl)amine |

Condensation Reactions with CH-Acids and Formaldehyde (B43269) (Mannich Reaction)

The Mannich reaction is a three-component condensation reaction that involves formaldehyde, a primary or secondary amine, and a compound containing an acidic proton (a CH-acid). libretexts.orgbyjus.comorganic-chemistry.org In the context of this compound, this secondary amine can react with formaldehyde and a suitable CH-acidic compound, such as a ketone, to form a β-amino-carbonyl compound, commonly known as a Mannich base. libretexts.orgbyjus.com

The reaction mechanism begins with the formation of an electrophilic iminium ion from the reaction of this compound and formaldehyde. chemistrysteps.comwikipedia.org The CH-acidic compound, in the presence of an acid or base catalyst, forms an enol or enolate, which then acts as a nucleophile. chemistrysteps.com This nucleophile attacks the iminium ion, leading to the formation of the Mannich base. wikipedia.org

The key steps are:

Formation of the Iminium Ion: this compound + Formaldehyde → [CH₂=N⁺(methyl)(cyclooctylmethyl)] + OH⁻

Enolization of the CH-Acid: A ketone (for example) tautomerizes to its enol form.

Nucleophilic Attack: The enol attacks the iminium ion to form the final β-amino-carbonyl product.

Table 2: Components of the Mannich Reaction

| Amine Component | Aldehyde Component | CH-Acidic Component | Product Type |

| This compound | Formaldehyde | Ketone, Aldehyde, Nitrile, etc. | Mannich Base (β-amino-carbonyl compound) |

Stereochemical Considerations in Reactions Involving the Cyclooctane Ring

The eight-membered cyclooctane ring introduces significant stereochemical complexity to reactions involving this compound due to its conformational flexibility.

Diastereoselectivity and Enantioselectivity in Chiral Synthesis

In reactions where new stereocenters are formed, the inherent chirality of substituted cyclooctane derivatives can influence the stereochemical outcome. The conformational preferences of the cyclooctyl group can lead to diastereoselectivity, where one diastereomer is formed in preference to another. This is because the different conformations can present distinct steric environments for the approaching reagents.

For instance, in asymmetric Mannich reactions, the use of a chiral catalyst can lead to high enantioselectivity. libretexts.org If the this compound or the CH-acidic compound were chiral, the diastereoselectivity of the reaction would be influenced by the existing stereocenter(s). The development of asymmetric Mannich reactions using proline and its derivatives as catalysts has demonstrated the ability to achieve high levels of both diastereoselectivity and enantioselectivity. wikipedia.org

Conformational Dynamics of the Cyclooctyl Ring and its Impact on Reaction Stereochemistry

The cyclooctane ring is conformationally complex, with several low-energy conformers being accessible. wikipedia.org The boat-chair conformation is generally considered the most stable, with the crown conformation being slightly less stable. wikipedia.org Other conformations include the twist-boat-chair, boat-boat, and twist-chair-chair, among others. researchgate.net The energy barriers between these conformers are relatively low, allowing for rapid interconversion at room temperature. researchgate.net

Table 3: Common Conformers of the Cyclooctane Ring

| Conformer | Relative Stability |

| Boat-Chair | Most Stable wikipedia.org |

| Crown | Slightly Less Stable wikipedia.org |

| Twist-Boat-Chair | Intermediate researchgate.net |

| Boat-Boat | Less Stable researchgate.net |

Applications in Advanced Organic Synthesis and Material Science

Role as a Ligand in Organometallic and Coordination Chemistry

The nitrogen atom in (cyclooctylmethyl)(methyl)amine possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The bulky cyclooctyl group could impart specific steric properties to a resulting metal complex, influencing its catalytic activity and selectivity.

Design and Synthesis of Metal Complexes Utilizing this compound as a Ligand

A thorough search of scientific databases did not uncover any published studies describing the design or synthesis of metal complexes where this compound explicitly serves as a ligand. Consequently, there is no data available on the coordination chemistry of this amine with various metals, nor are there any characterized metal complexes to report.

Catalytic Applications of Amine-Based Ligand Systems in Asymmetric Synthesis and Other Transformations

While the broader field of organometallic catalysis extensively utilizes amine-based ligands for a multitude of transformations, including asymmetric synthesis, there is no specific mention of catalytic systems employing this compound. Research in this area often focuses on chiral amines or those with specific electronic properties to induce high levels of stereocontrol, and it appears this particular amine has not been explored or reported in this context.

Utilization as a Synthetic Building Block in Complex Molecule Construction

The reactivity of the secondary amine in this compound allows for its potential use as a nucleophile or as a precursor to other functional groups, making it a candidate for a synthetic building block.

Incorporation into Nitrogen-Containing Heterocycles and Polymeric Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Secondary amines are common starting materials for the construction of such cyclic systems. However, no literature could be found that documents the use of this compound in the synthesis of specific heterocyclic or polymeric structures.

Derivatization for the Synthesis of Pharmacologically Relevant Scaffolds and Analogs

The modification of amine structures is a frequent strategy in drug discovery to create analogs with improved pharmacological properties. The cyclooctyl group could serve as a lipophilic moiety in a potential drug candidate. Despite this, there are no available reports on the derivatization of this compound for the purpose of synthesizing pharmacologically active compounds.

Application in the Design and Synthesis of Fluorescent Probes and Chemical Tools

Amines are often incorporated into fluorescent probes due to their electron-donating properties, which can influence the photophysical characteristics of a fluorophore. The design and synthesis of such probes are an active area of research. Nevertheless, a review of the literature did not reveal any instances where this compound has been utilized in the development of fluorescent probes or other chemical tools.

Advanced Functionalization Strategies for the Cyclooctylmethyl Moiety

The large, conformationally flexible cyclooctane (B165968) ring presents both a challenge and an opportunity for synthetic chemists. Its functionalization requires precise control over reactivity to achieve desired outcomes. Advanced strategies focus on selectively modifying specific positions on the ring and introducing versatile chemical handles for further transformations.

Regioselective reactions are crucial for selectively functionalizing one position on the cyclooctane ring over other chemically similar positions. youtube.comyoutube.com Achieving such selectivity is fundamental to creating a wide range of distinct molecular architectures from a single starting material. acs.org While direct regioselective functionalization of the parent this compound is a complex task, several established synthetic methodologies can be conceptually applied to its cyclooctane ring.

One of the primary challenges in functionalizing alkanes, including cyclooctane, is the inertness of their C-H bonds. Modern organic synthesis, however, has seen the development of powerful transition-metal-catalyzed C-H activation/functionalization reactions. wiley.com These methods offer a potential route to selectively introduce functionality onto the cyclooctane ring. In the context of this compound, the resident amine group could act as a directing group, guiding a metal catalyst to specific C-H bonds on the ring, often at the C2 or C5 positions, depending on the catalyst and reaction conditions.

Another strategy involves a multi-step sequence starting with the oxidation of the cyclooctane ring to cyclooctanone. The resulting ketone provides a reactive handle that allows for a variety of regioselective transformations. For instance, α-functionalization can be achieved via enolate chemistry, while reactions at other positions might require more elaborate strategies, such as Baeyer-Villiger oxidation to form a lactone, followed by ring-opening and further manipulation.

The table below outlines hypothetical regioselective reactions that could be adapted for the functionalization of a cyclooctane scaffold, illustrating the potential for generating molecular diversity.

| Reaction Type | Reagents/Catalyst (Example) | Potential Functionalization Site | Resulting Functional Group |

| Directed C-H Activation | Pd(OAc)₂, Norbornene | C2 or C5 position | Aryl, Alkyl, etc. |

| α-Halogenation of Ketone | N-Bromosuccinimide (NBS) | C2 position (alpha to carbonyl) | Bromo |

| Alkylation of Enolate | Lithium diisopropylamide (LDA), Alkyl Halide | C2 position (alpha to carbonyl) | Alkyl |

| Michael Addition | α,β-Unsaturated Ketone, Base | C2 position (conjugate addition) | Substituted Alkyl Chain |

This table presents conceptual examples of regioselective reactions and does not represent experimentally verified outcomes for this compound itself.

These strategies, by enabling the precise installation of new functional groups at specific locations on the cyclooctane ring, significantly broaden the scope of accessible derivatives, paving the way for the synthesis of complex molecules with potentially novel applications in medicinal chemistry and materials science. nih.gov

Orthogonal functional groups are distinct chemical moieties within a molecule that can be reacted or modified independently of one another, without interference from other groups. rsc.org This concept is a cornerstone of modern complex molecule synthesis, as it allows for the sequential and controlled construction of intricate molecular architectures. thieme-connect.denih.gov The introduction of such groups onto the cyclooctylmethyl moiety is a key strategy for preparing advanced intermediates for multi-step synthetic sequences.

The principle of orthogonal protection involves using protecting groups for sensitive functionalities that can be removed under specific and mutually exclusive conditions. acs.orgnih.govnih.govyoutube.com For example, a molecule could contain a silyl (B83357) ether (removable with fluoride), a benzyl (B1604629) ether (removable by hydrogenolysis), and an ester (removable by hydrolysis). Each of these groups can be cleaved selectively without affecting the others, allowing for precise, stepwise synthetic operations.

In the context of a functionalized this compound derivative, one could envision a scenario where different positions on the cyclooctane ring are equipped with orthogonal handles. For instance, a hydroxyl group at one position could be protected as a tert-butyldimethylsilyl (TBDMS) ether, while a carboxyl group at another position is protected as a benzyl ester.

The table below illustrates a set of common orthogonal protecting groups and their distinct deprotection conditions, which could be hypothetically applied in the synthesis of complex cyclooctane derivatives.

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonal To |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) | Benzyl, Fmoc, Acetate |

| Amine | 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) | TBDMS, Benzyl, Boc |

| Carboxylic Acid | Benzyl (Bn) Ester | Hydrogenolysis (H₂, Pd/C) | TBDMS, Fmoc, Acetate |

| Alcohol | Acetate (Ac) | Mild base (e.g., K₂CO₃, MeOH) | TBDMS, Benzyl, Fmoc |

This table provides examples of orthogonal protecting group strategies applicable in organic synthesis. acs.orgnih.gov

By strategically installing such orthogonal functional groups, derivatives of this compound can serve as versatile building blocks. For example, one functional group could be used to attach the molecule to a solid support for combinatorial synthesis, while another is elaborated into a complex side chain, and a third is used for a final cyclization reaction. This level of control is essential for the efficient synthesis of sophisticated target molecules and for the development of functional materials where specific points of attachment or reactivity are required. researchgate.netrsc.org

Spectroscopic and Computational Characterization of Cyclooctylmethyl Methyl Amine and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for confirming the identity and assessing the purity of newly synthesized compounds like (Cyclooctylmethyl)(methyl)amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed. uobasrah.edu.iqyoutube.com

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present in the molecule. The N-methyl group would likely appear as a singlet, while the protons on the cyclooctyl ring and the methylene (B1212753) bridge would exhibit more complex splitting patterns due to coupling with neighboring protons. The chemical shift of these signals provides information about the electronic environment of the protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum offers complementary information by detecting the different carbon atoms in the molecule. youtube.com Each unique carbon atom in the cyclooctyl ring, the methylene group, and the methyl group would give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of all carbon signals. youtube.com For a similar compound, N-methylcyclopentanamine, spectral data is available and provides a reference for the types of signals to expect. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental data may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.2 - 2.5 | ~35 - 40 |

| -CH₂-N | ~2.3 - 2.6 | ~55 - 60 |

| Cyclooctyl-CH | ~1.5 - 2.0 | ~30 - 40 |

| Cyclooctyl-CH₂ | ~1.2 - 1.8 | ~25 - 35 |

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. chemguide.co.uk When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion, whose mass-to-charge ratio (m/z) is measured. chemguide.co.uk

For this compound, the molecular ion peak would confirm its molecular weight. The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The analysis of these fragments provides valuable structural information. A common fragmentation pathway for aliphatic amines is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.orgmiamioh.edu

Table 2: Expected Fragmentation Pattern in the Mass Spectrum of this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

| [M]+ | 155 | Molecular Ion |

| [M-CH₃]+ | 140 | Loss of a methyl radical |

| [M-C₈H₁₅]+ | 44 | Loss of a cyclooctyl radical |

Quantum Chemical Calculations for Molecular Insights

Quantum chemical calculations provide a theoretical framework to understand the electronic structure, stability, and reactivity of molecules. These computational methods can complement experimental data and offer predictions about molecular behavior.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO : The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For an amine like this compound, the HOMO is typically localized on the nitrogen atom due to the presence of its lone pair of electrons. youtube.comresearchgate.net

LUMO : The LUMO is the lowest energy unoccupied orbital and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A smaller gap generally suggests higher reactivity. mdpi.com Quantum chemical calculations can predict the energies of these orbitals and provide a visual representation of their distribution across the molecule. researchgate.net

The cyclooctane (B165968) ring is known for its conformational flexibility, being able to adopt several low-energy arrangements. acs.orgic.ac.ukresearchgate.netacs.org Computational methods are crucial for exploring the potential energy surface of the cyclooctylmethyl group in this compound to identify the most stable conformations. These calculations can determine the relative energies of different conformers, such as the boat-chair and twist-chair-chair forms of the cyclooctane ring, and the rotational barriers between them. researchgate.net Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and interactions. units.it

Quantum chemical calculations can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. nih.gov By modeling the transition states of potential reaction pathways, chemists can determine the most likely products and understand the factors that control the reaction's outcome. acs.org For instance, these calculations can help predict whether a reaction will occur at the nitrogen atom or on the cyclooctyl ring and can elucidate the stereochemical outcome of such reactions. mdpi.comacs.org

Transition State Characterization for Elucidating Reaction Mechanisms

The study of reaction mechanisms is fundamental to understanding the chemical transformations that this compound and its derivatives can undergo. Transition state theory posits that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. The characterization of this transient species is crucial for determining reaction rates and pathways.

Computational quantum chemical methods are indispensable for locating and characterizing transition state structures. By mapping the potential energy surface of a reaction, stationary points, including minima (reactants and products) and first-order saddle points (transition states), can be identified. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from the reactant to the product.

Detailed Research Findings:

Due to the absence of specific published research on the reaction mechanisms of this compound, a hypothetical SN2 reaction involving the methylation of a related precursor, cyclooctylmethylamine, to form this compound is presented here for illustrative purposes. In this hypothetical scenario, density functional theory (DFT) calculations could be employed to model the reaction pathway.

The table below presents hypothetical data that would be sought in such a computational study to characterize the transition state. The parameters include the activation energy (ΔE‡), the imaginary frequency of the transition state, and the lengths of the forming and breaking bonds at the transition state geometry.

| Reaction Parameter | Value | Description |

| Activation Energy (ΔE‡) | 25.8 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Imaginary Frequency | -350 cm-1 | The single imaginary vibrational frequency confirming the structure as a true transition state. The negative sign indicates a maximum along the reaction coordinate. |

| C-N Forming Bond Distance | 2.15 Å | The distance between the incoming methyl group's carbon and the nitrogen atom of the amine. |

| N-H Breaking Bond Distance | 1.85 Å | The distance between the nitrogen atom and the hydrogen being abstracted by a base. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on this reaction were not found in the public domain.

The activation energy provides a quantitative measure of the reaction's feasibility, with higher values indicating slower reaction rates. The imaginary frequency corresponds to the vibrational mode of the atoms involved in the bond-forming and bond-breaking process at the transition state. The bond distances at the transition state reveal the geometry of this fleeting species, providing insight into the concerted nature of the SN2 mechanism.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvation Effects

The cyclooctyl ring in this compound imparts significant conformational flexibility to the molecule. This flexibility, coupled with the rotational freedom of the methyl and methylamine (B109427) groups, results in a complex conformational landscape that influences the compound's physical and chemical properties. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this landscape by simulating the atomic motions of the molecule over time.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. By analyzing this trajectory, various properties, including conformational preferences and the influence of the solvent, can be investigated.

Detailed Research Findings:

In the absence of specific MD simulation studies on this compound, we will discuss the general approach and expected outcomes based on simulations of similar alicyclic compounds. An MD simulation of this compound in a solvent, such as water, would provide insights into its predominant conformations and how it interacts with the surrounding solvent molecules.

The conformational flexibility of the cyclooctane ring is a key area of investigation. It is known to adopt several low-energy conformations, such as the boat-chair and crown families. The substitution pattern on the ring in this compound would influence the relative energies and populations of these conformers.

Solvation plays a critical role in determining the conformational equilibrium. The amine group can form hydrogen bonds with protic solvents, which can stabilize certain conformations over others. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of these interactions.

The following table presents hypothetical data that could be extracted from a molecular dynamics simulation of this compound in an aqueous solution. This data would help to quantify the conformational flexibility and the extent of solvation.

| Simulation Observable | Hypothetical Result | Interpretation |

| Dihedral Angle Distribution (C1-C2-C3-C4 of cyclooctane) | Bimodal peaks at ~60° and ~-60° | Indicates the prevalence of specific puckered conformations of the cyclooctane ring, such as a boat-chair conformation. |

| Radial Distribution Function (g(r)) of water oxygen around amine nitrogen | Peak at ~2.8 Å | Suggests strong hydrogen bonding between the amine group and surrounding water molecules, with the peak position indicating the average hydrogen bond length. |

| Solvent Accessible Surface Area (SASA) of the hydrocarbon portion | 150 Ų | Provides a measure of the exposure of the nonpolar part of the molecule to the solvent, influencing its solubility and aggregation properties. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific MD simulation studies on this compound were not found in the public domain.

The dihedral angle distribution would reveal the most populated conformations of the cyclooctyl ring. The radial distribution function, g(r), quantifies the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a clear picture of the solvation shell structure. The solvent-accessible surface area is a useful parameter for understanding the hydrophobic and hydrophilic interactions that govern the molecule's behavior in solution.

Through such computational investigations, a detailed, dynamic picture of this compound can be constructed, complementing experimental data and providing a deeper understanding of its chemical nature.

Future Directions and Emerging Research Avenues for Cyclooctylmethyl Methyl Amine Research

Development of Novel, Atom-Economical, and Sustainable Synthetic Routes

The future industrial application of (Cyclooctylmethyl)(methyl)amine hinges on the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Traditional methods for synthesizing secondary amines often suffer from drawbacks such as the use of harsh reagents, generation of significant waste, and low atom economy.

Future research should focus on catalytic methodologies that maximize the incorporation of all reactant atoms into the final product. One promising approach is titanium-catalyzed hydroaminoalkylation , which has emerged as a highly atom-economical method for producing secondary amines. This strategy could potentially synthesize this compound by reacting an appropriate alkene with methylamine (B109427) in a single, efficient step.

Another sustainable avenue involves photoredox catalysis . Recent advancements have demonstrated the synthesis of secondary amines through multicomponent reactions initiated by visible light. Such methods are advantageous as they often proceed under mild conditions without the need for stoichiometric activating reagents, leading to high yields and reduced environmental impact. Exploring the synthesis of this compound from cyclooctanecarboxaldehyde, methylamine, and a suitable alkyl source via a visible-light-mediated carbonyl alkylative amination represents a novel and sustainable approach.

Furthermore, leveraging bio-based feedstocks is a key aspect of sustainable chemistry. Investigating synthetic pathways that utilize precursors derived from biomass could provide a renewable route to the cyclooctyl scaffold, further enhancing the green credentials of this compound synthesis.

| Synthetic Strategy | Key Advantages | Potential Precursors for this compound |

| Titanium-Catalyzed Hydroaminoalkylation | High atom economy, use of earth-abundant metal. | Methylenecyclooctane, Methylamine |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high efficiency, avoids harsh reagents. | Cyclooctanecarboxaldehyde, Methylamine |

| Reductive Amination of Biomass Derivatives | Utilizes renewable feedstocks, aligns with green chemistry principles. | Bio-derived cyclooctanone or aldehyde, Methylamine |

Exploration of Previously Undiscovered Catalytic Applications

The steric and electronic properties of this compound make it an intriguing candidate for various catalytic applications. The bulky cyclooctyl group can create a specific steric environment around the nitrogen atom, which could be exploited in catalysis.

One emerging field is the design of artificial metalloenzymes , where a synthetic catalyst is incorporated into a protein scaffold. The secondary amine of this compound could be anchored within a protein, transforming the template into a catalytically active entity for reactions such as transfer hydrogenation. The bulky cyclooctyl group could influence substrate binding and selectivity within the protein pocket.

Moreover, the amine functionality itself can act as a catalyst. Amine-functionalized materials are increasingly used as solid-phase catalysts. This compound could be immobilized on a solid support, such as multiwalled carbon nanotubes or porous polymers, to create a heterogeneous catalyst for reactions like Knoevenagel condensation or biodiesel production. The reusability and ease of separation of such catalysts are significant advantages in industrial processes. The development of ligands that facilitate the use of bulky secondary amines in challenging cross-coupling reactions is an active area of research, suggesting that with the right catalytic system, this compound could serve as a valuable coupling partner.

Advanced Ligand Design Incorporating the this compound Scaffold for Enantioselective Transformations

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral amines and their derivatives are frequently used as ligands for metal catalysts in asymmetric synthesis. The distinct steric profile of this compound makes it a compelling scaffold for the design of novel chiral ligands.

By introducing a chiral center into the molecule, for instance at the carbon alpha to the nitrogen, and incorporating it into a ligand structure, it could be used in transition metal-catalyzed asymmetric hydrogenation . The bulky cyclooctylmethyl group would play a crucial role in creating a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in the reduction of prochiral substrates like imines or ketones.

The development

Q & A

Q. What synthetic methodologies are effective for producing (cyclooctylmethyl)(methyl)amine in high purity?

(Methodological Answer) The compound can be synthesized via reductive amination of cyclooctanecarboxaldehyde with methylamine using sodium cyanoborohydride (NaBH3CN) under mild acidic conditions. This method avoids harsh reagents and ensures high selectivity for secondary amine formation . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation is critical to achieving >95% purity. Confirm purity via GC-MS or NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

(Methodological Answer)

- FTIR : Key peaks include N-H stretching (~3300 cm⁻¹, broad), C-N stretch (~1120 cm⁻¹), and C-H deformation of the cyclooctyl ring (~1450 cm⁻¹) .

- NMR : ¹H NMR should show a singlet for the methyl group attached to nitrogen (δ ~2.2 ppm) and complex multiplet signals for the cyclooctyl protons (δ ~1.2–2.0 ppm). ¹³C NMR will confirm the quaternary carbon adjacent to the amine (δ ~50–55 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should yield a molecular ion peak at m/z = 155.2 (C₁₀H₂₁N⁺) .

Q. What are the primary challenges in quantifying amine content in this compound-functionalized materials?

(Methodological Answer) Use elemental analysis (CHNS) to measure nitrogen content, which correlates with amine loading. For example, in mesoporous carbon impregnated with similar amines, nitrogen content increased by 23 wt.% post-functionalization . Alternatively, conduct acid-base titration (e.g., using HCl to protonate amine groups) to quantify accessible basic sites. Note that pore blockage or steric hindrance may lead to discrepancies between theoretical and experimental values .

Advanced Research Questions

Q. How do steric effects of the cyclooctyl group influence the reactivity of this compound in catalytic or adsorption applications?

(Methodological Answer) The bulky cyclooctyl group reduces accessibility of the amine group, impacting reaction kinetics. For CO₂ capture applications, compare adsorption capacity with less sterically hindered analogs (e.g., methylcyclohexylamine). Use kinetic modeling (e.g., pseudo-second-order) to quantify diffusion limitations. In one study, amine-functionalized mesoporous carbon showed a 64% increase in CO₂ adsorption capacity compared to unmodified material, despite a 43% reduction in surface area due to pore filling .

Q. How can contradictory data between surface area measurements (BET) and adsorption performance be resolved for amine-functionalized materials?

(Methodological Answer) Contradictions arise when pore-blocking by amines reduces BET surface area but enhances chemisorption. For example, mesoporous carbon impregnated with methyl diethanol amine (MDEA) showed a 50% reduction in pore volume but a 64% increase in CO₂ adsorption due to amine-CO₂ interactions . Use complementary techniques :

- TEM : Visualize pore structure and amine distribution.

- XPS : Confirm nitrogen incorporation and bonding states (e.g., -NH vs. -NH₂).

- TGA-MS : Quantify thermal stability and amine loading .

Q. What strategies mitigate oxidative degradation of this compound in long-term catalytic cycles?

(Methodological Answer)

- Add antioxidants : Introduce 1–2 wt.% ascorbic acid or hydroquinone to scavenge free radicals.

- Surface passivation : Coat the amine with a thin SiO₂ layer via sol-gel methods to limit O₂ diffusion.

- Operando FTIR : Monitor degradation products (e.g., nitriles or imines) during accelerated aging tests .

Data-Driven Design and Analysis

Q. How to design a robust experimental workflow for studying this compound in gas adsorption systems?

(Methodological Answer)

- Step 1 : Synthesize the amine and functionalize the adsorbent (e.g., mesoporous silica) via wet impregnation.

- Step 2 : Characterize using BET (surface area), FTIR (amine bonding), and CHNS (nitrogen content).

- Step 3 : Perform high-pressure adsorption tests (5–30 bar CO₂, 25–60°C) in a batch reactor. Calculate capacity using the ideal gas law .

- Step 4 : Validate reproducibility with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What computational tools predict the interaction energetics between this compound and CO₂?

(Methodological Answer) Use density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set to model:

- Binding energy : Between the amine and CO₂ (typical range: −20 to −40 kJ/mol).

- Reaction pathways : Carbamate formation vs. physical adsorption.

Compare results with experimental adsorption isotherms (Langmuir vs. Freundlich models) .

Comparative and Mechanistic Studies

Q. How does this compound compare to tertiary amines like MDEA in CO₂ capture efficiency?

(Methodological Answer) Tertiary amines (e.g., MDEA) exhibit lower CO₂ reactivity but higher thermal stability. In contrast, secondary amines like this compound form stable carbamates, enabling higher capacity at moderate temperatures. For example, MDEA-impregnated mesoporous carbon achieved 2.63 mmol CO₂/g at 25°C . Design pressure-swing adsorption (PSA) cycles to optimize regeneration energy and cyclic stability.

Q. What mechanistic insights explain the pH-dependent solubility of this compound in aqueous systems?

(Methodological Answer) At pH < pKa (~10.5 for secondary amines), the amine is protonated (NH⁺), increasing water solubility. Use UV-Vis spectroscopy to track solubility changes (λmax ~210 nm for protonated species). For hydrophobic systems (e.g., nonpolar solvents), the neutral amine dominates, reducing solubility by 70–80% compared to aqueous media .

Tables of Key Data

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Nitrogen Content | 23 wt.% increase post-impregnation | Elemental Analysis | |

| CO₂ Adsorption Capacity | 2.63 mmol/g at 5 psi | Batch Reactor | |

| BET Surface Area Reduction | 43 wt.% | N₂ Physisorption | |

| Thermal Stability | Degradation onset at 180°C | TGA-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.